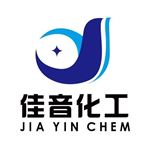- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Wuhan Comings Biotechnology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Saturated hydrocarbons
Saturated hydrocarbons, also known as alkanes, are a class of organic compounds characterized by their molecular structure consisting solely of single bonds between carbon atoms. These molecules form the backbone of petroleum and natural gas resources, making them invaluable in various industries such as fuels, solvents, and petrochemicals. Structurally, each alkane molecule contains only single covalent bonds, allowing for a linear or branched chain configuration depending on the number and arrangement of carbon atoms.
Alkanes are renowned for their stability due to the strong C-C single bonds that hold them together. The general formula for alkanes is CnH2n+2, where n represents the number of carbon atoms in the molecule. They exhibit low reactivity under normal conditions but can undergo substitution reactions when exposed to appropriate reagents or catalysts.
In addition to their role as primary energy sources, saturated hydrocarbons are utilized extensively in petrochemical processes for the production of plastics, synthetic rubber, and other essential materials. Their non-polar nature also makes them suitable for use as lubricants and as a component in detergents due to their ability to dissolve fats and oils.


-
Potentiation of Antitumor Activity by 7-Ethyl-10-hydroxycamptothecin in Combination with Other Chemotherapeutic AgentsPotentiation of Antitumor Activity by 7-Ethyl-10-hydroxycamptothecin in Combination with Other Chemotherapeutic Agents 7-Ethyl-10-hydroxycamptothecin (EHt) is a potent antitumor agent that has garnered significant attention in the field of biomedicine and oncology. As a semi-synthetic derivative of camptothecin, EHt exhibits strong topoisomerase I activity, making it highly effective in targeting...
-
Cepharanthine: A Novel Compound with Therapeutic Potential in Chemical BiopharmaceuticalsCepharanthine: A Novel Compound with Therapeutic Potential in Chemical Biopharmaceuticals Cepharanthine, a naturally occurring alkaloid, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. Originally isolated from plants such as Carapichea ipecacuanha , Cepharanthine has shown promise as a potential therapeutic agent in various...
-
Cefovecin Sodium: A Novel Chemotherapeutic Agent in BiopharmaceuticalsCefovecin Sodium: A Novel Chemotherapeutic Agent in Biopharmaceuticals Introduction to Cefovecin Sodium Cefovecin sodium is a fourth-generation cephalosporin antibiotic that has garnered significant attention in the field of biopharmaceuticals due to its potent antimicrobial activity and favorable pharmacokinetic properties. This article delves into the chemical structure, therapeutic...
-
Bis(2-Aminoacetoxy)Copper: A Novel Copper Compound with Potential Applications in Chemical BiopharmaceuticalsBis(2-Aminoacetoxy)Copper: A Novel Copper Compound with Potential Applications in Chemical Biopharmaceuticals Bis(2-Aminoacetoxy)Copper is a newly synthesized copper compound that has garnered significant attention in the fields of chemistry and biomedicine. This compound, with its unique structure and properties, exhibits potential applications as a chemical biopharmaceutical agent. In this...
-
Beraprost Sodium Salt: A Promising Prostacyclin Analogue in BiopharmaceuticalsBeraprost Sodium Salt is a synthetic prostacyclin analogue that has gained significant attention in the field of biopharmaceuticals due to its potent therapeutic effects. Prostacyclins are a class of lipid-derived compounds that play a critical role in regulating blood flow and platelet aggregation. Beraprost, specifically, is known for its ability to mimic the biological actions of prostacyclin...






